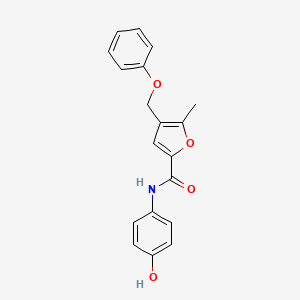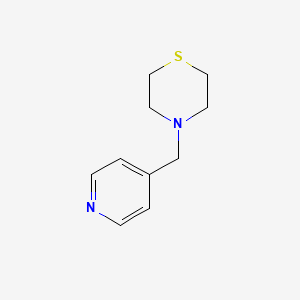
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, also known as HPPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause damage to cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves the production of ROS upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to accumulate selectively in cancer cells, which makes it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, it can cause skin photosensitivity, which is a common side effect of PDT. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness as a photosensitizer.
Zukünftige Richtungen
There are several future directions for the research on N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide. One potential direction is to improve its solubility and stability to enhance its effectiveness as a photosensitizer. Another direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, more research is needed to understand the mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide and its interactions with cancer cells.
In conclusion, N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide is a promising photosensitizer for cancer treatment that has gained significant interest in the scientific community. Its potential applications in PDT and minimal toxicity in normal cells make it a promising candidate for cancer therapy. However, further research is needed to improve its solubility and stability and investigate its potential applications in combination with other cancer therapies.
Synthesemethoden
The synthesis of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves several steps. The starting material is 4-hydroxybenzaldehyde, which is reacted with furfural to produce 4-(furan-2-yl)-3-buten-2-one. This compound is then reacted with methyl magnesium bromide to produce 5-methyl-4-(furan-2-yl)-pent-2-en-1-ol. The final step involves the reaction of this compound with phenyl chloroformate and phenol to produce N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer, such as N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, followed by exposure to light of a specific wavelength. The photosensitizer is activated by the light, which causes the production of ROS that can cause damage to cancer cells. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to be effective in the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-13-14(12-23-17-5-3-2-4-6-17)11-18(24-13)19(22)20-15-7-9-16(21)10-8-15/h2-11,21H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWEPODJBPURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)

![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)


![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)

![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)